An In-depth Technical Guide to 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies pertaining to the heterocyclic com...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies pertaining to the heterocyclic compound 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine. As a member of the pyrazolo[3,4-b]pyridine family, this molecule holds potential as a scaffold in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Structural Elucidation and Chemical Identity
6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is a bicyclic heteroaromatic compound. The core structure consists of a pyrazole ring fused to a pyridine ring. The "2H" in the IUPAC name indicates that the nitrogen at position 2 of the pyrazole ring bears a hydrogen or, in this case, a methyl substituent. The molecule is further substituted with a chlorine atom at position 6 of the pyridine ring and a methyl group at position 4.
Molecular Structure:
Exploratory
CAS number for 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine derivatives
The following technical guide details the chemical identity, synthesis, and application of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine , a privileged scaffold in medicinal chemistry. [1][2][3][4] Part 1: Chemical Id...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine , a privileged scaffold in medicinal chemistry.
[1][2][3][4]
Part 1: Chemical Identity & Core Specifications
The compound 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is a fused bicyclic heteroaromatic system. It serves as a critical intermediate in the synthesis of kinase inhibitors, particularly for targets such as Mps1 (TTK) , TRK , and TBK1 . Its registered CAS number and physicochemical properties are the primary identifiers for regulatory and experimental verification.
Core Identifiers
Parameter
Specification
CAS Registry Number
63725-54-2
IUPAC Name
6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
Molecular Formula
C₈H₈ClN₃
Molecular Weight
181.62 g/mol
InChI Key
PKWZMAALBFVDLC-UHFFFAOYSA-N
SMILES
CC1=CC(Cl)=NC2=NN(C)C=C12
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in water
Note on Isomerism: The "2H" designation indicates the methyl substitution is located on the nitrogen at position 2 of the pyrazole ring. This distinguishes it from the 1H-isomer (CAS 63725-51-9 for the 6-chloro-1H parent), which exhibits different electronic properties and binding modes.
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine typically follows a Hantzsch-type condensation followed by deoxychlorination . This route is preferred for its scalability and regioselectivity.
Reaction Mechanism & Causality
Cyclocondensation: The process begins with the reaction of 5-amino-1-methylpyrazole with a
-keto ester (e.g., ethyl acetoacetate). The choice of solvent (acetic acid or Dowtherm A) dictates the tautomeric outcome. High temperatures favor the thermodynamic product.
Chlorination: The resulting pyridone intermediate (containing a hydroxyl/keto group at C6) is treated with Phosphorus Oxychloride (POCl₃) . This step converts the C=O bond to a C-Cl bond via a Vilsmeier-Haack-type mechanism, activating the position for subsequent nucleophilic aromatic substitution (
Caption: Synthetic pathway for CAS 63725-54-2 via cyclocondensation and Vilsmeier-Haack chlorination.
Part 3: Pharmacological Relevance & Applications[6]
This scaffold is a "privileged structure" in drug discovery, primarily used to design ATP-competitive kinase inhibitors. The chlorine atom at position 6 is a versatile handle for introducing amine-based side chains via
or palladium-catalyzed cross-coupling (Buchwald-Hartwig), enabling the exploration of Structure-Activity Relationships (SAR).
Key Therapeutic Targets
Mps1 (TTK) Kinase: Inhibition of Monopolar Spindle 1 kinase disrupts the Spindle Assembly Checkpoint (SAC), leading to chromosomal instability and tumor cell death. Derivatives of this scaffold have shown nanomolar potency (
nM) against Mps1.
TRK (Tropomyosin Receptor Kinase): Used in oncology to target NTRK gene fusions.
TBK1 (TANK-binding Kinase 1): Implicated in innate immunity and inflammatory pathways.
Mechanism of Action (Kinase Inhibition)
The pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase active site. The 2,4-dimethyl substitution pattern optimizes hydrophobic interactions within the ATP-binding pocket.
Caption: Mechanism of action for pyrazolo[3,4-b]pyridine derivatives in kinase inhibition.
References
Donaire-Arias, A., et al. (2022).[1][2] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2165. Retrieved from [Link][3][4]
Zhang, J., et al. (2023). "Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer." European Journal of Medicinal Chemistry, 253, 115334. Retrieved from [Link]
This guide details the medicinal chemistry, synthesis, and applications of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine (CAS 63725-54-2). Medicinal Chemistry Applications & Synthetic Utility[1][2] Introduction: The P...
The pyrazolo[3,4-b]pyridine nucleus is a "privileged scaffold" in drug discovery, recognized for its ability to mimic the purine core of ATP. This structural similarity allows it to serve as a potent template for kinase inhibitors, phosphodiesterase (PDE) inhibitors, and adenosine receptor antagonists.
The specific derivative 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine represents a critical intermediate. Its 2H-isomer configuration (methyl at N2) confers distinct physicochemical properties—often improved solubility and metabolic stability—compared to the more common 1H-isomers. The C6-chloro substituent acts as a highly reactive electrophilic handle, enabling rapid diversification via nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling.
Chemical Profile & Isomerism
Understanding the tautomeric and regioisomeric landscape is vital for reproducible synthesis.
Core Structure: Bicyclic system fusing a pyrazole and a pyridine ring.
Isomer Distinction:
1H-Isomer: Substituent at N1. Derived from 5-amino-1-methylpyrazole.
2H-Isomer (Target): Substituent at N2. Derived from 3-amino-1-methylpyrazole.
Key Substituents:
C4-Methyl: Provides hydrophobic bulk, often filling the "gatekeeper" pocket in kinase targets.
C6-Chloro: The "warhead" for chemical functionalization.
Synthetic Utility: The "Make"
The synthesis of the 2H-isomer requires specific regiochemical control. The standard industrial route utilizes the condensation of 3-amino-1-methylpyrazole with a
-keto ester.
3.1. Retrosynthetic Analysis
The 6-chloro derivative is generated from the corresponding 6-hydroxy (or 6-one) intermediate, which is formed via a cyclocondensation reaction.
Caption: Regioselective synthesis of the 2H-isomer via cyclocondensation and chlorination.
Medicinal Chemistry Applications: The "Why"
This scaffold is utilized to generate libraries for three primary therapeutic areas.
4.1. Phosphodiesterase (PDE) Inhibition
The pyrazolo[3,4-b]pyridine core is bioisosteric to the quinazoline core found in many PDE inhibitors.
Target: PDE4 (Inflammation, COPD, CNS disorders).
Mechanism: The 2,4-dimethyl pattern mimics the lipophilic clamp required for the PDE4 active site. The C6-position is functionalized with amines (e.g., morpholine, ethylenediamine) to interact with the solvent-exposed region of the enzyme.
Reference Compounds: Analogs of Etazolate and Tracazolate.
Binding Mode: The N7 nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase. The C6-substituent (introduced via the chloro displacement) extends into the ribose binding pocket or the solvent front, tuning selectivity.
Recent Data: Derivatives have shown nanomolar potency against TRKA and VEGFR2 in cancer cell lines (MCF-7, PC-3).
4.3. Neuroscience (BACE1 & Amyloid)
Recent studies indicate that 2H-pyrazolo[3,4-b]pyridines can serve as BACE1 inhibitors or amyloid plaque imaging agents when functionalized with extended aromatic systems at the C6 position.
Experimental Protocols
Protocol A: Synthesis of the Core (2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6-ol)
ChemicalBook. 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine Properties and Safety. Available at:
PubChem. Compound Summary: 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine.[1][2] CID 12580464.[2] Available at:
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2169. (Provides mechanistic context for the scaffold synthesis). Available at:
Mohamed, M., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.[3] Open Journal of Medicinal Chemistry, 2, 78-88. Available at:
Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines.[4][5][6] Journal of Heterocyclic Chemistry. (General reference for aminopyrazole condensations).
The 2,4-Dimethyl-Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to SAR and Synthetic Optimization
Here is an in-depth technical guide on the Structure-Activity Relationship (SAR) of 2,4-dimethyl-pyrazolo[3,4-b]pyridines. Executive Summary The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medic...
Author: BenchChem Technical Support Team. Date: February 2026
Here is an in-depth technical guide on the Structure-Activity Relationship (SAR) of 2,4-dimethyl-pyrazolo[3,4-b]pyridines.
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, frequently utilized as a bioisostere of purine.[1] Its ability to mimic the adenosine triphosphate (ATP) hinge-binding region makes it a cornerstone in the development of kinase inhibitors (e.g., CDK, GSK-3, Aurora kinases) and phosphodiesterase (PDE) inhibitors.
This guide focuses specifically on the 2,4-dimethyl-pyrazolo[3,4-b]pyridine core. This substitution pattern is critical: the N2-methyl group locks the tautomeric state and influences solubility, while the C4-methyl group often acts as a hydrophobic anchor, interacting with gatekeeper residues in kinase active sites. This document synthesizes synthetic protocols, SAR logic, and biological validation strategies for researchers optimizing this scaffold.
Scaffold Architecture & Numbering
To ensure precision, we define the numbering system used throughout this guide. The pyrazolo[3,4-b]pyridine system consists of a pyrazole ring fused to a pyridine ring.[2][3]
Positions 1 & 2: Nitrogen atoms of the pyrazole ring.[2][4]
Position 7: Nitrogen atom of the pyridine ring.
Positions 3, 4, 5, 6: Carbon atoms available for substitution.[2]
The 2,4-Dimethyl Core:
Position 2 (N): Methylated (
). This prevents the 1H/2H tautomeric shift common in unsubstituted pyrazoles, locking the molecule into a specific hydrogen-bond acceptor motif at N7.
Position 4 (C): Methylated (
). This provides a specific steric vector that projects into the hydrophobic pocket of target enzymes.
Visualization: Scaffold Properties & Numbering
The following diagram illustrates the core architecture and the physicochemical impact of the 2,4-dimethyl substitution.
Caption: Functional dissection of the 2,4-dimethyl-pyrazolo[3,4-b]pyridine core, highlighting the specific roles of the methyl substitutions.
Synthetic Access: The "How-To"
Synthesizing the 2,4-dimethyl core requires a strategy that ensures regiospecificity, particularly at the pyrazole nitrogens. The most robust method involves a Hantzsch-type condensation or a one-pot three-component reaction .
Primary Route: Cyclocondensation
This route constructs the pyridine ring onto a pre-formed aminopyrazole.
Precursors:
5-Amino-1-methylpyrazole: Provides the N2-methyl (which becomes N2 in the fused system if starting from 1-methyl, or N1 depending on cyclization direction—careful characterization is required). Note: To achieve the 2-methyl isomer specifically, one often methylates the 1H-pyrazolo[3,4-b]pyridine post-synthesis or uses specific N-methylhydrazine precursors.
Aldehyde (R-CHO): Introduces the C4 substituent (if not using a ketone).
1,3-Dicarbonyl (e.g., Acetylacetone): Provides the C4-methyl and C6 substituents.
Detailed Protocol: One-Pot Synthesis of 2,4-Dimethyl Derivatives
Context: Adapted from microwave-assisted and Lewis-acid catalyzed methodologies [1, 2].
Reagents:
5-Amino-1-methylpyrazole (1.0 equiv)
Acetylacetone (1.0 equiv) — Source of C4-Me and C6-Me
Aldehyde (Optional, if C4 is aryl; for C4-Me, use acetylacetone directly)
Catalyst: Indium(III) Chloride (
) or Cerium(IV) Ammonium Nitrate (CAN).
Solvent: Ethanol or Water (Green Chemistry).
Step-by-Step:
Preparation: In a 50 mL round-bottom flask, dissolve 5-amino-1-methylpyrazole (10 mmol) in Ethanol (15 mL).
Addition: Add Acetylacetone (10 mmol) and
(10 mol%).
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
Workup: Cool to room temperature. The product often precipitates.
Purification: Filter the solid. Wash with cold ethanol. Recrystallize from EtOH/DMF.
Validation:
-NMR must show a singlet for the pyrazole proton (C3-H) and singlets for methyl groups at C4 and C6 (if acetylacetone was used).
Synthetic Workflow Diagram
Caption: One-pot cyclocondensation pathway for generating the 2,4-dimethyl-pyrazolo[3,4-b]pyridine core.
Detailed SAR Analysis
This section breaks down the structure-activity relationship based on the 2,4-dimethyl core.
Position 2 (N-Methyl)
Effect: Methylation at N2 removes the hydrogen bond donor capability of the pyrazole NH.
Biological Implication: In many kinase inhibitors (like Roscovitine analogs), the presence of an alkyl group here improves selectivity. It prevents the molecule from promiscuously binding to kinases that require a donor at this position.
Physicochemical: Increases LogP (lipophilicity) and membrane permeability compared to the NH parent.
Position 4 (C-Methyl)
Effect: The C4-methyl group creates a compact hydrophobic volume.
Biological Implication:
Kinases: This methyl group often points toward the "gatekeeper" residue (e.g., Threonine or Methionine) in the ATP binding pocket. A methyl is small enough to fit but large enough to induce van der Waals contacts.
Steric Clash: If the target has a bulky gatekeeper, the C4-methyl may cause a clash, reducing potency. However, for targets like CDK2 or PDE4 , small alkyl groups at C4 are tolerated and often enhance potency by displacing water molecules [3].
Positions 5 & 6 (The "Tail")
While the 2,4-dimethyl core provides the anchor, positions 5 and 6 are the primary vectors for optimization.
Position 5: Electron-withdrawing groups (CN,
, COOEt) here stabilize the pyridine ring during synthesis and can increase acidity of the system.
Position 6: Often carries a phenyl or heteroaryl ring in bioactive derivatives.
Optimization: Introducing a solubilizing group (e.g., morpholine, piperazine) at the para-position of a C6-phenyl ring is a standard strategy to improve pharmacokinetic (PK) profiles [4].
SAR Summary Table
Position
Substituent
Electronic Effect
Steric Effect
Biological Impact
N2
Methyl
None
Small
Locks tautomer; improves permeability.
C4
Methyl
Weak Donor (+I)
Compact
Hydrophobic interaction with gatekeeper residues.
C5
H / CN / COOR
Acceptor (-M)
Low
Tuning of pyridine ring electron deficiency.
C6
Aryl / Heteroaryl
Conjugation
High
Primary interaction with solvent-exposed regions.
Case Study: Optimization for CDK Inhibition
Objective: Design a CDK2 inhibitor using the 2,4-dimethyl-pyrazolo[3,4-b]pyridine scaffold.
Rationale: Cyclin-dependent kinases (CDKs) are validated targets for cancer therapy. The pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP.
Design Logic:
Hinge Binder: The N7 (pyridine) and C6-substituent interact with the hinge region.
Hydrophobic Pocket: The C4-methyl sits in the pocket usually occupied by the isopropyl group of purine-based inhibitors.
Solubility: A basic amine is introduced at the C6-phenyl position.
The following diagram illustrates where the inhibitor acts within the cell cycle regulation pathway.
Caption: Mechanism of action: The scaffold inhibits CDK complexes, preventing Rb phosphorylation and halting the cell cycle.
References
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
Source: MDPI (Molbank 2022)
URL:[Link][5]
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives.
Source: ACS Omega (2024)
URL:[Link]
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
Source: Open Journal of Medicinal Chemistry (2012)
URL:[5][6][Link]
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis and In Vivo Pharmacokinetics.
Source: PMC (NIH)
URL:[Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Source: MDPI (Molecules 2022)
URL:[Link]
Unlocking the Kinase Inhibitor Potential of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine: A Technical Guide for Drug Discovery Professionals
Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of numerous protein k...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of numerous protein kinases.[1][2][3] This guide provides an in-depth technical framework for the comprehensive evaluation of a specific derivative, 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine, as a potential kinase inhibitor. We will detail a systematic, multi-tiered approach, from initial computational assessment and broad-spectrum biochemical screening to rigorous cell-based characterization and target deconvolution. The methodologies presented herein are designed to be self-validating, ensuring the generation of robust and reproducible data to guide further drug development efforts.
Introduction: The Rationale for Investigating 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
The pyrazolo[3,4-b]pyridine core has been successfully incorporated into a multitude of potent and selective kinase inhibitors targeting a diverse range of kinases implicated in oncology and other diseases.[4] These include, but are not limited to, Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1).[5][6][7][8][9][10][11][12][13] The core structure's ability to form key hydrogen bond interactions within the kinase hinge region makes it an ideal starting point for inhibitor design.[1]
The specific compound, 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine, features key substitutions that warrant a thorough investigation of its kinase inhibitory potential. The 6-chloro substituent can provide a crucial interaction point within the ATP binding pocket and enhance potency, a strategy that has proven effective in other kinase inhibitor scaffolds.[2] The 2,4-dimethyl groups can influence solubility, metabolic stability, and the overall orientation of the molecule within the target's active site.
This guide will outline a comprehensive workflow to systematically evaluate the kinase inhibitor potential of this specific molecule, from broad-based screening to in-depth mechanistic studies.
Tier 1: Initial Assessment and Broad-Spectrum Profiling
The initial phase of evaluation focuses on predicting and empirically determining the kinase targets of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine.
In Silico Profiling: A Predictive Starting Point
Before embarking on wet-lab experiments, computational modeling can provide valuable insights into potential kinase targets.
Experimental Protocol: Kinase Docking and Scoring
Compound Preparation: Generate a 3D conformation of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine using a molecular modeling software (e.g., ChemDraw, MarvinSketch) and perform energy minimization.
Kinase Library Preparation: Obtain a curated library of kinase crystal structures from the Protein Data Bank (PDB). Ensure the structures are properly prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
Molecular Docking: Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the compound into the ATP-binding site of each kinase in the library.
Scoring and Analysis: Analyze the docking poses and scores to predict the binding affinity and identify potential high-priority kinase targets. Prioritize kinases with favorable predicted binding energies and interactions with key hinge region residues.
Biochemical Kinase Panel Screening
The cornerstone of initial profiling is to screen the compound against a broad panel of purified kinases to empirically determine its inhibitory activity and selectivity.
Compound Preparation: Prepare a stock solution of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine in 100% DMSO. Create a dilution series to be tested at a single high concentration (e.g., 10 µM).
Assay Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP.
Compound Addition: Add the test compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
Kinase Reaction: Incubate the plate at the optimal temperature for the specific kinase to allow the enzymatic reaction to proceed.
Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration.
Data Presentation: Kinome Inhibition Profile
The results of the broad-spectrum screen should be summarized in a table, highlighting the kinases that are significantly inhibited by the compound.
Kinase Target
Percent Inhibition at 10 µM
Kinase A
95%
Kinase B
88%
Kinase C
52%
...
...
Tier 2: In-Depth Biochemical and Cellular Characterization
Once high-priority kinase targets are identified, the next stage involves detailed biochemical and cell-based assays to validate these findings and understand the compound's cellular effects.
Determination of IC50 Values
To quantify the potency of the compound against the identified hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
Compound Dilution: Prepare a serial dilution of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine, typically in a 10-point, 3-fold dilution series.
Kinase Assay: Perform the same kinase assay as described in section 2.2, but with the range of compound concentrations.
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation: IC50 Values for Lead Kinase Targets
Kinase Target
IC50 (nM)
Kinase A
50
Kinase B
120
Kinase C
850
Cell-Based Target Engagement and Pathway Modulation
Moving from a purified enzyme system to a cellular context is crucial to assess the compound's ability to enter cells, engage its target, and modulate downstream signaling pathways.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a specific signaling pathway.
Cell Treatment: Seed the cells and treat them with a dose-range of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine for a specified time.
Cell Lysis: Lyse the cells to extract total protein.
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's direct substrate and total protein levels of the substrate as a loading control.
Detection and Analysis: Use a chemiluminescent or fluorescent detection system to visualize the protein bands and quantify the changes in phosphorylation.
Mandatory Visualization: Kinase Signaling Pathway
Caption: Inhibition of a target kinase by the compound blocks substrate phosphorylation and downstream signaling.
For promising lead compounds, further studies are necessary to confirm the on-target activity and explore chemical modifications to improve potency and selectivity.
Target Deconvolution
In cases where the compound shows potent cellular activity but the primary target is not definitively known, target deconvolution methods can be employed.
Experimental Protocol: Chemical Proteomics (e.g., Kinobeads®)
Compound Immobilization: Synthesize an analog of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine with a linker for immobilization on beads.
Cell Lysate Incubation: Incubate the immobilized compound with cell lysate.
Competitive Elution: Elute the bound proteins using the free compound.
Mass Spectrometry: Identify the eluted proteins by mass spectrometry to reveal the direct binding partners of the compound.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the chemical structure of the lead compound can provide valuable information on which functional groups are essential for activity and can lead to the design of more potent and selective analogs.
Experimental Workflow: SAR by Analogue Synthesis
Caption: A systematic workflow for exploring the structure-activity relationship of the lead compound.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive evaluation of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine as a potential kinase inhibitor. By progressing through these tiers of investigation, researchers can generate high-quality, reproducible data to make informed decisions about the future development of this promising scaffold. The insights gained from these studies will not only elucidate the specific biological activity of this compound but also contribute to the broader understanding of the pyrazolo[3,4-b]pyridine class of kinase inhibitors.
References
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate. [Link]
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. [Link]
Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Taylor & Francis Online. [Link]
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. [Link]
Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. [Link]
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]
Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... ResearchGate. [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. [Link]
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. ACS Publications. [Link]
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]
An In-Depth Technical Guide to the Solubility and Stability of Substituted Pyrazolo[3,4-b]pyridines
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic system in medicinal chemistry, recognized as a "privileged scaffold" for its abilit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine core is a prominent heterocyclic system in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1][2][3] As a purine bioisostere, this scaffold is particularly effective at targeting the ATP-binding sites of kinases, leading to the development of potent inhibitors for various therapeutic areas, especially oncology.[4] Numerous compounds incorporating this core have been investigated as inhibitors of critical enzymes like cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and fibroblast growth factor receptors (FGFRs).[1][3][5][6][7]
However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among the most critical of these are aqueous solubility and metabolic stability. Poor solubility can severely limit oral bioavailability, hindering a drug's absorption and efficacy, while instability can lead to rapid clearance from the body, loss of potency, and the formation of potentially toxic byproducts.[8][9]
This guide provides an in-depth exploration of the methods and principles for assessing the solubility and stability of substituted pyrazolo[3,4-b]pyridines. It is designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to navigate these critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Part 1: Aqueous Solubility Assessment
Aqueous solubility is a determining factor for a compound's absorption from the gastrointestinal tract and its suitability for intravenous formulation. For the pyrazolo[3,4-b]pyridine class, which often features aromatic, planar ring systems, achieving adequate solubility can be a significant challenge.[9] Early and accurate assessment allows for the strategic modification of the scaffold to enhance this crucial property.
Causality Behind Solubility: From Molecular Structure to Dissolution
Two key types of solubility are measured in drug discovery:
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature and pressure.[10] It is the gold standard but is a low-throughput and time-consuming measurement.[10][11]
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (typically DMSO).[10] It is a high-throughput method ideal for screening large numbers of compounds in early discovery phases.
The solubility of a pyrazolo[3,4-b]pyridine derivative is governed by the interplay between its crystal lattice energy (the energy holding the solid-state together) and the energy of solvation (the interaction of the molecule with water). Substituents play a pivotal role:
Polar Substituents: Groups capable of hydrogen bonding (e.g., amines, hydroxyls, amides) generally increase interactions with water, enhancing solubility.
Lipophilic Substituents: Non-polar groups (e.g., alkyl chains, aryl groups) increase the molecule's hydrophobicity, often leading to decreased aqueous solubility.
Ionizable Groups: The presence of acidic or basic centers allows for salt formation, which can dramatically improve solubility. The pH of the medium is therefore a critical factor.
This protocol describes a common method for rapidly assessing the apparent solubility of compounds, making it ideal for the early-stage screening of a new series of pyrazolo[3,4-b]pyridine analogues.
Principle: The compound is first dissolved in dimethyl sulfoxide (DMSO) at a high concentration.[10] This stock solution is then diluted into an aqueous buffer, causing the compound to precipitate. The concentration of the compound remaining in the supernatant after separation of the solid is the measured kinetic solubility.
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Assay Plate Preparation: Using a liquid handler, dispense 1.5 µL of the DMSO stock solution into the wells of a 96-well microplate.
Buffer Addition: Add 148.5 µL of aqueous phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final compound concentration of 100 µM with 1% DMSO.
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation and equilibration. The shaking ensures a consistent suspension and maximizes the rate at which equilibrium is approached.
Separation of Precipitate: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated solid. Alternatively, use a 96-well filter plate to separate the solid from the supernatant. This separation is a critical step to ensure only the dissolved compound is measured.
Quantification: Carefully transfer an aliquot of the clear supernatant to a new 96-well plate. Analyze the concentration of the compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a calibration curve prepared in the same 1% DMSO/PBS buffer.
Workflow for Kinetic Solubility Assay
Caption: Workflow for the high-throughput kinetic solubility assay.
This method is the definitive measure of a compound's solubility at equilibrium and is typically used for lead candidates during later-stage development.
Principle: An excess amount of the solid compound is added to a specific aqueous buffer. The mixture is agitated until the dissolution of the solid and its concentration in the solution reach a steady state.[11]
Step-by-Step Methodology:
Sample Preparation: Add an excess of solid pyrazolo[3,4-b]pyridine derivative (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS). The presence of visible solid material throughout the experiment is essential to ensure saturation.[11]
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For accuracy, the sample should be filtered through a low-binding filter (e.g., 0.22 µm PVDF).
Analysis: Dilute the clear filtrate with a suitable solvent and quantify the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Data Presentation: Solubility of Pyrazolo[3,4-b]pyridine Analogues
The results from solubility assays are best presented in a tabular format for clear comparison across a chemical series.
Compound ID
R1 Substituent
R4 Substituent
R6 Substituent
Kinetic Solubility (μM) at pH 7.4
Thermodynamic Solubility (μM) at pH 7.4
PYR-01
Phenyl
H
NH₂
150
125
PYR-02
Cyclohexyl
H
NH₂
25
18
PYR-03
Phenyl
Cl
NH-Phenyl
< 1
< 0.5
PYR-04
Phenyl
H
N(CH₃)₂
> 200
180
PYR-05
Phenyl
OCH₃
NH₂
80
65
Note: Data are illustrative examples for comparative purposes.
Part 2: Chemical and Metabolic Stability Assessment
A drug candidate must be sufficiently stable to survive manufacturing, storage, and the biological environment of the body. Stability studies are therefore a non-negotiable component of drug development, governed by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[12][13]
Understanding Stability: Chemical vs. Metabolic
Chemical Stability: This refers to the compound's intrinsic resistance to degradation under various environmental conditions (pH, temperature, light, oxygen).[14] It is crucial for determining a product's shelf-life and appropriate storage conditions.[12][15]
Metabolic Stability: This assesses a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[16][17] The liver is the body's main site of drug metabolism, and enzymes like the Cytochrome P450 (CYP) superfamily are responsible for the clearance of most drugs.[17][18] Compounds that are rapidly metabolized often have poor oral bioavailability and a short duration of action. Several studies have successfully developed metabolically stable pyrazolo[3,4-b]pyridine derivatives.[6][19]
Experimental Protocol 3: Chemical Stability Assay in Aqueous Buffers
Principle: The compound is incubated in buffers of varying pH at a set temperature. The concentration of the parent compound is monitored over time to determine its rate of degradation.
Step-by-Step Methodology:
Solution Preparation: Prepare a 10 µM solution of the test compound in three different buffers: pH 3.0 (e.g., glycine-HCl), pH 7.4 (PBS), and pH 9.0 (e.g., borate buffer).
Incubation: Dispense aliquots of these solutions into sealed vials and place them in an incubator at a controlled temperature (e.g., 40°C).
Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 24, and 48 hours), remove a vial from each pH condition. Immediately quench any further degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
Analysis: Analyze all samples using a single HPLC or LC-MS/MS run. Quantify the peak area of the parent compound at each time point.
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Experimental Protocol 4: In Vitro Metabolic Stability Assay (Liver Microsomes)
This is the standard high-throughput assay to assess Phase I metabolic stability in early drug discovery.[16][17]
Principle: The compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[18][20] The reaction is initiated by adding the essential cofactor NADPH.[18] The rate of disappearance of the parent compound is measured over time.
Step-by-Step Methodology:
Reagent Preparation:
Compound Solution: Prepare a solution of the test compound in buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Microsomal Suspension: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[18]
Cofactor Solution: Prepare a solution of NADPH in buffer.
Incubation (Pre-warming): In a 96-well plate, combine the compound solution and the microsomal suspension. Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction to the correct physiological temperature.
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
Time-Point Sampling & Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, effectively halting all enzymatic activity.
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the concentration of the parent compound relative to the internal standard.
Data Analysis: Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of compound depletion.
Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Data Presentation: Stability of Pyrazolo[3,4-b]pyridine Analogues
Stability data should be tabulated to facilitate structure-stability relationship (SSR) analysis.
Compound ID
R1 Substituent
R4 Substituent
R6 Substituent
Chemical Stability (t½, hours at pH 7.4, 40°C)
Metabolic Stability (t½, min, HLM)
PYR-01
Phenyl
H
NH₂
> 48
45
PYR-02
Cyclohexyl
H
NH₂
> 48
> 60
PYR-03
Phenyl
Cl
NH-Phenyl
> 48
15
PYR-04
Phenyl
H
N(CH₃)₂
> 48
28
PYR-05
Phenyl
OCH₃
NH₂
35
< 5
Note: Data are illustrative examples for comparative purposes.
Conclusion and Forward Outlook
The successful advancement of a pyrazolo[3,4-b]pyridine-based drug candidate is critically dependent on a comprehensive understanding of its solubility and stability profiles. As demonstrated, these are not singular data points but are the outcomes of a suite of well-designed experiments that must be conducted from the earliest stages of discovery.
Early kinetic solubility screening allows for the rapid triage of large numbers of compounds, while thermodynamic and chemical stability assays provide the robust data needed for lead optimization and formulation development. Concurrently, in vitro metabolic stability assays are essential for predicting in vivo clearance, guiding structural modifications to block metabolic hotspots and improve pharmacokinetic properties. By integrating these assessments into the design-make-test-analyze cycle, researchers can efficiently navigate the complex path of drug development, transforming a potent pyrazolo[3,4-b]pyridine inhibitor into a safe and effective therapeutic.
References
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
Barghash, A., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]
Singh, R., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
Correa, J., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. Available at: [Link]
Di, L. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. ResearchGate. Available at: [Link]
Abdel-Maksoud, M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Available at: [Link]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]
Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Available at: [Link]
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available at: [Link]
Musumeci, F., et al. (2017). Improvement of pyrazolo[3,4-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. CNR-IRIS. Available at: [Link]
Gomaa, A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
Christodoulou, M., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available at: [Link]
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA. Available at: [Link]
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. Available at: [Link]
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. University of Alicante. Available at: [Link]
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
Bajaj, S., et al. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science. Available at: [Link]
Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques. Semantic Scholar. Available at: [Link]
Zhang, L., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Yalkowsky, S.H., & Pinal, R. (1993). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry. Available at: [Link]
Al-Ostath, O., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available at: [Link]
Llinas, A., et al. (2005). Method for determining solubility of a chemical compound. Google Patents.
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Available at: [Link]
Johansson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
El-borai, M. A., et al. (2018). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate. Available at: [Link]
Application Note: High-Yield Chlorination of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6-one
This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It prioritizes safety, mechanistic understanding, and reproducible scalability.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It prioritizes safety, mechanistic understanding, and reproducible scalability.
Executive Summary
This protocol details the conversion of 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6-one (a lactam) to its corresponding chloro-heterocycle, 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine . This transformation is a critical step in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat analogs) and various kinase inhibitors.
The method utilizes Phosphoryl Chloride (POCl₃) as both the reagent and solvent, driving the aromatization of the pyridine ring. Unlike standard protocols that often result in tar formation or incomplete conversion, this optimized procedure emphasizes a controlled reverse quench strategy to maximize safety and yield.
Reaction Mechanism & Chemical Logic
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an activation-elimination sequence, not a simple substitution.
Activation: The lactam oxygen (C6=O) attacks the electrophilic phosphorus of POCl₃, releasing a chloride ion. This forms a highly reactive chlorophosphate intermediate (or phosphorodichloridate).
Nucleophilic Attack: The chloride ion (Cl⁻) attacks the C6 position. This step is often the rate-determining step in hindered systems.
Aromatization: The phosphoro-leaving group is expelled, restoring the aromaticity of the pyridine ring and yielding the chloropyridine.
Note: The addition of a tertiary amine base (e.g.,
-Dimethylaniline or Pyridine) can accelerate the reaction by buffering the HCl generated and facilitating the elimination of the phosphate group.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the POCl₃ mediated deoxychlorination.
Experimental Protocol
Reagents and Equipment
Reagent / Material
Role
Equiv.
Notes
Start Material (SM)
Substrate
1.0
2,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6-one
POCl₃
Reagent/Solvent
5.0 - 10.0
Corrosive/Moisture Sensitive. Use fresh bottle.
N,N-Dimethylaniline
Base Catalyst
0.5 - 1.0
Optional but recommended for kinetics.
Acetonitrile (ACN)
Solvent
N/A
Optional co-solvent if SM solubility is poor.
Dichloromethane (DCM)
Extraction
N/A
For workup.
Sat. NaHCO₃
Quench Base
N/A
Neutralizes acid during workup.
Step-by-Step Methodology
Phase 1: Reaction Setup
Drying: Ensure all glassware is oven-dried. POCl₃ hydrolyzes violently with water; moisture will consume reagent and generate dangerous HCl gas.
Charging: In a round-bottom flask equipped with a magnetic stir bar, add the Start Material (SM) .
Reagent Addition:
Add POCl₃ (approx. 5–10 volumes relative to SM mass) slowly at room temperature.
Option: Add
-Dimethylaniline (0.5 equiv) dropwise.
Heating: Fit the flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line). Heat the mixture to reflux (approx. 105–110 °C) .
Monitoring: Stir at reflux for 3–5 hours . Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting lactam is polar; the product will be significantly less polar (higher R_f).
Phase 2: The "Reverse Quench" (Safety Critical)
Standard quenching (adding water to the reaction) can cause an explosion due to trapped heat and gas evolution. Always use the Reverse Quench method.
Cooling: Cool the reaction mixture to room temperature.
Concentration (Optional): If a large excess of POCl₃ was used, distill off the excess under reduced pressure (rotary evaporator with a caustic trap) to a thick oil. Note: Do not distill to complete dryness to avoid thermal instability.
Quench Setup: Prepare a large beaker containing crushed ice and saturated NaHCO₃ solution (or 2M NaOH if acid generation is high). Stir vigorously.
Addition: Slowly pour the reaction mixture (or the concentrated oil dissolved in a minimal amount of DCM) into the stirring ice/base mixture .
Observation: Vigorous fizzing (CO₂) and heat generation will occur. Verify pH is basic (pH > 8) after addition is complete.
Phase 3: Workup and Purification
Extraction: Extract the aqueous quench mixture with Dichloromethane (DCM) (3 x volumes).
Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.
Evaporation: Concentrate in vacuo to yield the crude solid.
Purification:
Recrystallization:[1] Often possible from Ethanol or Heptane/EtOAc.
Flash Chromatography: If necessary, elute with Hexanes/EtOAc (gradient 0-30% EtOAc).
Workup Workflow (DOT Visualization)
Figure 2: Safety-optimized workflow for quenching POCl₃ reactions.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Incomplete Rxn
Old POCl₃ (Hydrolyzed)
Use a fresh bottle of POCl₃. It should be clear, not cloudy.
Sticky Black Tar
Overheating or Polymerization
Reduce temp to 90°C. Ensure inert atmosphere (N₂).
Reversion to SM
Acidic Hydrolysis during workup
Ensure the quench remains basic (pH > 8). If the mix becomes acidic/hot, the Cl-product hydrolyzes back to the lactam.
Product trapped in Aqueous
Protonation of Pyridine N
The product is basic. Ensure aqueous layer is pH > 9 to keep it deprotonated (free base) for extraction.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409395, 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]
Organic Process Research & Development. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching. ACS Publications.[2] Retrieved from [Link]
Molecules (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methylation Reagents for N2-Selective Pyrazolo[3,4-b]pyridine Synthesis
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitors and sGC stimulators (e.g., Riociguat). However, introducing a methyl group selectively at the N2 position is a notorious synthetic challenge due to the thermodynamic preference for N1-alkylation. This Application Note analyzes the mechanistic drivers of regioselectivity and provides three distinct, field-proven protocols to achieve N2-selectivity: Chelation-Controlled Alkylation , Imidate-Based Electrophilic Attack , and De Novo Cyclization .
Mechanistic Insight: The N1 vs. N2 Dilemma
To control selectivity, one must understand the competing forces at play. The 1H-pyrazolo[3,4-b]pyridine system exists in a tautomeric equilibrium heavily favoring the N1-H form (approx. 4–9 kcal/mol more stable than N2-H).
The Drivers of Selectivity
Factor
Effect on Regiochemistry
Thermodynamics
The N1-alkylated product is generally the thermodynamic sink. Equilibrium conditions (high temp, reversible bases) favor N1.
Coulombics (Charge)
Upon deprotonation, the negative charge is delocalized, but the N1 position often retains higher electron density/nucleophilicity in standard polar solvents.
Chelation (The "N7 Effect")
Critical for N2 Selectivity: The pyridine nitrogen (N7) can coordinate with metal cations (Li⁺, Na⁺). If the cation also coordinates with the alkylating agent or the N1 anion in a specific geometry (Close Ion Pair - CIP), it can block N1 or direct the electrophile toward N2.
Sterics
Bulky substituents at C3 or C4 can sterically hinder N2, forcing alkylation to N1. Conversely, transient blocking of N1 is required to force N2 attack in steric-neutral systems.
Diagram 1: Mechanistic Pathways & Chelation Control
The following diagram illustrates the tautomeric equilibrium and the "N7-Metal Chelation" model that enables N2-selectivity.
Caption: Divergent alkylation pathways. N7-Metal chelation in non-polar solvents promotes N2 attack, while polar solvents favor N1.
Reagent Selection Guide
Selecting the right reagent system is more critical than the electrophile itself.
Strategy
Reagents
Solvent System
Mechanism
Target Selectivity (N2:N1)
A. Chelation Control
MeI + NaHMDS or LiHMDS
THF (Anhydrous)
N7-Metal coordination directs alkylation to N2.
~8:1 to 10:1
B. Acid Catalysis
Methyl 2,2,2-trichloroacetimidate + BF₃·OEt₂
DCM or Cyclohexane
Protonation of imidate creates a reactive electrophile; N2 attacks via SN2-like mechanism.
>20:1 (Substrate dependent)
C. De Novo Synthesis
Methylhydrazine
Ethanol/AcOH
Cyclization incorporates methyl group at N2 before ring closure.
100:0 (Exclusive)
Detailed Experimental Protocols
Protocol A: Chelation-Controlled Direct Methylation
Best for: Late-stage functionalization where the ring is already formed.
Theory: Using a sodium base in a non-polar solvent (THF) encourages a "tight ion pair" where the sodium ion coordinates between N1 and N7.[1] This steric and electronic arrangement disfavors N1 attack and exposes N2.
Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 eq)
Electrophile: Iodomethane (MeI) (1.5 eq)
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
Preparation: Charge an oven-dried flask with the substrate and anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C .
Deprotonation: Dropwise add NaHMDS (1.2 eq). Stir at 0°C for 30 minutes. Note: The solution often turns yellow/orange, indicating anion formation.
Alkylation: Add MeI (1.5 eq) dropwise.
Reaction: Allow the mixture to warm to room temperature slowly and stir for 4–12 hours. Monitor by LCMS.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
Purification: Regioisomers usually have distinct Rf values. N2-isomers often elute after N1-isomers on Silica (check specific substrate polarity).
Validation:
1H NMR: N2-Me peaks typically appear downfield (approx. 4.1–4.2 ppm) compared to N1-Me (approx. 4.0 ppm), though this varies by substitution.
NOESY: Crucial for confirmation. N1-Me will show NOE correlation with the C7-H (pyridine ring proton) or C3-H. N2-Me will show NOE with C3-H but NOT C7-H.
Protocol B: Imidate-Based "Hard" Alkylation
Best for: Substrates sensitive to strong bases; High regioselectivity requirements.
Theory: Methyl 2,2,2-trichloroacetimidate acts as a powerful alkylating agent under Lewis acid catalysis. The mechanism avoids the formation of the ambident anion entirely, favoring the more basic N2 nitrogen in the neutral species.
Dissolve substrate in anhydrous DCM (0.2 M) under Nitrogen.
Add Methyl 2,2,2-trichloroacetimidate (2.0 eq).
Add catalyst (BF₃·OEt₂) dropwise at room temperature.
Stir at reflux (soft reflux, ~40°C) for 16 hours.
Filtration: The byproduct is trichloroacetamide (solid). Cool the reaction to 0°C to precipitate the amide, then filter.
Wash: Wash the filtrate with NaHCO₃ (sat) and brine.
Purification: Flash chromatography.
Protocol C: De Novo Cyclization (The "Riociguat" Strategy)
Best for: Scale-up, Industrial processes, and Absolute Regiocontrol.
Theory: Instead of methylating the ring, build the ring with the methyl group already attached to the hydrazine nitrogen. This is the strategy used in the commercial synthesis of Riociguat to avoid the N1/N2 separation yield loss.
Materials:
Precursor: 2-(2-Chloropyridin-3-yl)-2-oxo-acetamide derivative (or similar 1,3-electrophile).
Dissolve the 1,3-electrophilic precursor in Ethanol (0.5 M).
Add Methylhydrazine (1.1 eq) at 0°C.
Critical: Methylhydrazine has two nitrogens. The NH₂ is more nucleophilic than the NH-Me. The NH₂ attacks the most electrophilic ketone first.
Heat to reflux for 2–4 hours to effect cyclization.
Cool and filter the precipitate. The product is exclusively N2-methylated (or N1, depending strictly on the starting material design, but 100% selective).
Decision Matrix & Troubleshooting
Use this workflow to select the appropriate method for your specific molecule.
Caption: Strategic decision tree for selecting the optimal N2-methylation protocol.
References
Regioselective Alkylation Mechanisms: WuXi Biology. "Activation Energy Estimation for Alkylation of Pyrazole." Link
Chelation Effects in Heterocycles: ResearchGate. "Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." Link
Riociguat Synthesis (De Novo Strategy): Der Pharma Chemica. "An expeditious synthesis of riociguat." Link
Imidate Alkylation Strategy: WuXi AppTec. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Link
Microwave-Assisted Synthesis of 6-Chloro-pyrazolo[3,4-b]pyridine Scaffolds: An Application Note and Protocol
Introduction: The Significance of the 6-Chloro-pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structur...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 6-Chloro-pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This fused ring system is of significant interest due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anti-tumor properties.[1]
The introduction of a chlorine atom at the 6-position of the pyrazolo[3,4-b]pyridine ring has been shown to be a critical modification for enhancing the therapeutic potential of these compounds. This substitution can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved potency and selectivity for specific biological targets. For instance, 6-chloro-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in diseases such as cancer.[3] The development of efficient and sustainable synthetic methods for accessing these valuable scaffolds is therefore a key objective for researchers in drug discovery and development.
The Advent of Microwave-Assisted Organic Synthesis (MAOS)
Traditional methods for the synthesis of heterocyclic compounds often involve long reaction times, high temperatures, and the use of hazardous solvents, leading to low energy efficiency and the generation of significant chemical waste. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[4][5] This rapid and uniform heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature.[4] The benefits of MAOS extend beyond just speed; it frequently leads to higher product yields, improved purity, and is considered a cornerstone of green chemistry due to its energy efficiency and potential for solvent-free reactions.[6]
This application note provides a detailed protocol for the efficient synthesis of 6-chloro-pyrazolo[3,4-b]pyridine scaffolds utilizing microwave irradiation. We will delve into the causality behind the experimental choices, provide a comparative analysis with conventional heating methods, and offer insights into the reaction mechanism.
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the microwave-assisted synthesis of 6-chloro-pyrazolo[3,4-b]pyridine scaffolds.
Caption: General experimental workflow for the microwave-assisted synthesis.
Detailed Protocol: Microwave-Assisted Synthesis of a Representative 6-Chloro-pyrazolo[3,4-b]pyridine
This protocol describes a representative synthesis of a 6-chloro-pyrazolo[3,4-b]pyridine derivative via a multi-component reaction.
Starting Materials:
5-Amino-3-methyl-1-phenyl-1H-pyrazole
Ethyl 2-cyano-3-(4-chlorophenyl)-3-oxopropanoate
Ammonium acetate
Ethanol (or other suitable high-boiling polar solvent)
Equipment:
Monowave microwave reactor
10 mL microwave reaction vial with a magnetic stir bar
Septum and cap for the microwave vial
Standard laboratory glassware for work-up and purification
Rotary evaporator
Flash chromatography system
Procedure:
Reaction Setup:
To a 10 mL microwave reaction vial, add 5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol), ethyl 2-cyano-3-(4-chlorophenyl)-3-oxopropanoate (1 mmol), and ammonium acetate (1.5 mmol).
Add 5 mL of ethanol to the vial.
Place a magnetic stir bar in the vial.
Seal the vial securely with a septum and cap.
Microwave Irradiation:
Place the sealed vial into the cavity of the microwave reactor.
Set the reaction parameters as follows:
Temperature: 120 °C
Ramp time: 2 minutes
Hold time: 10 minutes
Power: 200 W (or as determined by the instrument's power control to maintain the target temperature)
Stirring: On
Initiate the microwave irradiation.
Work-up:
After the reaction is complete, allow the vial to cool to room temperature.
Carefully open the vial and transfer the reaction mixture to a round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification:
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired 6-chloro-pyrazolo[3,4-b]pyridine derivative.
Comparative Analysis: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis become evident when compared to traditional conventional heating methods for the synthesis of pyrazolo[3,4-b]pyridines.
Reaction Mechanism: The Driving Force of Microwave Acceleration
The formation of the pyrazolo[3,4-b]pyridine scaffold in this multi-component reaction proceeds through a cascade of reactions, including a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization.
Caption: Plausible reaction mechanism for the formation of the pyrazolo[3,4-b]pyridine scaffold.
Microwave irradiation significantly accelerates this process through two primary mechanisms:
Dipolar Polarization: Polar molecules, such as the reactants and intermediates in this synthesis, align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat efficiently and uniformly throughout the reaction mixture.
Ionic Conduction: If any ionic species are present in the reaction medium, they will move back and forth through the solution under the influence of the microwave's electric field, generating heat through collisions.
This rapid and localized heating leads to a significant increase in the reaction rate, often allowing the reaction to be completed in a fraction of the time required by conventional heating methods.[4]
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction
Increase reaction time or temperature. Ensure proper sealing of the microwave vial to prevent solvent evaporation.
Decomposition of starting materials
Lower the reaction temperature or use a less polar solvent.
Formation of Byproducts
Side reactions due to excessive heat
Optimize the reaction temperature and time. Consider using a different solvent.
Difficulty in Purification
Polarity of the product
Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. Recrystallization may also be an effective purification method.
Safety Precautions
Always handle reagents and solvents in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained on the operation of the specific instrument being used.
Never exceed the recommended volume or pressure limits of the microwave vials.
Always allow the reaction vial to cool to room temperature before opening.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly method for the preparation of medicinally important 6-chloro-pyrazolo[3,4-b]pyridine scaffolds. The significant reduction in reaction times and improvement in yields compared to conventional heating methods make it an invaluable tool for researchers in drug discovery and development, accelerating the synthesis of novel compounds for biological evaluation.
References
Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 9(e202403569). Available from: [Link]
El-Borai, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. Available from: [Link]
Abdellatif, K. R. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]
Pachipulusu, S., et al. (2024). (PDF) Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ResearchGate. Available from: [Link]
Bass, T. M., et al. (2024). Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. Available from: [Link]
Abdel-Aziz, A. A.-M., et al. (2025). Synthesis of Pyrazolo[3,4-b]pyridin-6-ones. ResearchGate. Available from: [Link]
Hassan, A. S., et al. (2019). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Serbian Chemical Society, 84(1), 25-35. Available from: [Link]
Abdel-Wahab, B. F., et al. (2016). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available from: [Link]
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(12), 1535-1544. Available from: [Link]
Papastathopoulos, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. Available from: [Link]
Sarma, R. K., et al. (2022). Some biologically active pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available from: [Link]
Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. Available from: [Link]
Diaz-Ortiz, A., et al. (2006). Solvent-free microwave synthesis of bis-pyrazolo[3,4-b:4',3'-e]-pyridines and study of their antifungal properties. Arkivoc, 2006(5), 125-135. Available from: [Link]
de la Cruz, P., et al. (2014). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. ResearchGate. Available from: [Link]
Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Semantic Scholar. Available from: [Link]
Al-Mousawi, S. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 1-12. Available from: [Link]
Bratulescu, G. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 499. Available from: [Link]
Bratulescu, G. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. Available from: [Link]
Zare, A., et al. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
Yilmaz, I., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central. Available from: [Link]
Application Note: Scalable Synthesis of 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
Topic: Scalable process chemistry for 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine Content Type: Application Note & Protocol Audience: Process Chemists, CMC Leads, and Drug Development Scientists Executive Summary Th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Scalable process chemistry for 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
Content Type: Application Note & Protocol
Audience: Process Chemists, CMC Leads, and Drug Development Scientists
Executive Summary
This application note details a robust, scalable process for the synthesis of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine (Target API Intermediate). This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PDE4, CDK inhibitors). The protocol addresses common scale-up bottlenecks, specifically regiocontrol during pyrazole formation, thermal management during cyclocondensation, and the safety profile of the deoxychlorination step.
The route utilizes 5-amino-1-methylpyrazole and ethyl acetoacetate to construct the bicyclic core, followed by chlorination with phosphorus oxychloride (
). This method avoids chromatographic purification, relying instead on controlled crystallization to achieve purity.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the "pyrazole-first" approach. Attempting to methylate the bicyclic system (pyrazolo[3,4-b]pyridine) post-cyclization typically yields an inseparable mixture of N1- and N2-isomers. By utilizing 5-amino-1-methylpyrazole as the registered starting material (RSM), the N2-regiochemistry is locked in prior to the formation of the pyridine ring.
Pathway Logic
Regiocontrol (N2-Methyl): Established by the choice of 5-amino-1-methylpyrazole.
Pyridine Ring Construction: Hantzsch-type condensation with ethyl acetoacetate. The amino group attacks the ketone (more electrophilic), directing the methyl group to position C4 and the hydroxyl (tautomeric with carbonyl) to C6.
Functionalization: Conversion of the C6-hydroxyl to C6-chloro via
-type activation with .
Figure 1: Retrosynthetic strategy locking N2-regiochemistry early in the sequence.
Process Safety & Critical Parameters
Before initiating the protocol, the following safety parameters must be integrated into the batch record.
Table 1: Critical Process Parameters (CPP) & Safety
Parameter
Setpoint
Criticality
Rationale
Reaction Temp (Step 1)
100–110°C
High
Required for cyclization; lower temps yield uncyclized amide intermediates.
POCl3 Quench Temp
< 10°C
Critical
Hydrolysis of excess is violently exothermic. Delayed exotherm risk.[1]
Solvent (Step 1)
Acetic Acid
Medium
Acts as both solvent and acid catalyst.
Stoichiometry (Step 2)
3.0–5.0 eq
High
Excess required to drive reaction and act as solvent; insufficient amount causes slurry issues.
Detailed Experimental Protocols
Step 1: Cyclocondensation to 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6-ol
This step constructs the pyridine ring.[2][3] The reaction is driven by the condensation of the exocyclic amine of the pyrazole with the keto-group of the
-ketoester, followed by intramolecular cyclization.
Reagents:
5-Amino-1-methylpyrazole (1.0 eq)
Ethyl acetoacetate (1.2 eq)
Glacial Acetic Acid (5.0 vol)
Hydrochloric acid (conc., 0.1 eq - Optional catalyst for kinetics)
Protocol:
Charge a reactor with 5-amino-1-methylpyrazole and Glacial Acetic Acid. Stir to dissolve.
Add Ethyl acetoacetate over 15 minutes at ambient temperature.
Heat the mixture to reflux (approx. 118°C).
Note: A Dean-Stark trap is not strictly necessary if using acetic acid, but removing ethanol/water can accelerate conversion.
Hold at reflux for 4–6 hours. Monitor by HPLC (Target: < 2% uncyclized intermediate).
Cool the reaction mixture to 20°C. The product often precipitates as a solid.
Work-up:
If heavy precipitation occurs: Filter directly and wash with cold ethanol.
If solution remains clear: Concentrate under vacuum to remove 80% of acetic acid. Add water (10 vol) to induce precipitation.
Dry the filter cake at 50°C under vacuum.
Expected Yield: 75–85%
Appearance: Off-white to pale yellow solid.
Step 2: Deoxychlorination to 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
This step converts the pyridone (hydroxyl tautomer) to the chloropyridine.
Marker: Disappearance of 5-amino-1-methylpyrazole (
min).
Marker: Appearance of Pyridone (
min).
Step 2 Completion:
Marker: Shift from Pyridone to Chloro-product (Significant increase in retention time due to lipophilicity).
Final Product Specification (Example)
Test
Method
Specification
Appearance
Visual
White to off-white crystalline solid
Assay
HPLC
w/w
Identification
1H NMR / MS
Conforms to structure
Residual Solvents
GC-HS
EtOAc < 5000 ppm, Heptane < 5000 ppm
Water Content
KF
Troubleshooting & Optimization
Issue: Regioisomer Contamination
If the N1-methyl isomer (2,6-dimethyl... or similar) is observed:
Cause: Impure starting material. 5-amino-1-methylpyrazole must be high purity. Commercial "Technical Grade" often contains 5-amino-1,3-dimethylpyrazole or 3-amino-1-methylpyrazole isomers.
Minimizing side products in POCl3 chlorination of pyrazolopyridones
The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process development scientists. It addresses the specific challenges of chlorinating pyrazolopyridones (and related elec...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process development scientists. It addresses the specific challenges of chlorinating pyrazolopyridones (and related electron-rich lactams) using phosphorus oxychloride (
).
Technical Support Center:
Chlorination of Pyrazolopyridones
Subject: Minimizing Side Products & Optimizing Yield
Ticket Type: Advanced Troubleshooting & Protocol Optimization
Status: Resolved/Guide Available
Executive Summary
The conversion of pyrazolopyridones to their chloro-derivatives is a cornerstone transformation in kinase inhibitor synthesis. However, the reaction is plagued by three primary failure modes: dimerization , reversion to starting material (hydrolysis) , and intractable "black tar" formation . This guide deconstructs these issues using mechanistic causality and provides self-validating protocols to ensure high-purity isolation.
Module 1: Reaction Setup & Stoichiometry
Q: Why does my reaction mixture turn into a black, viscous tar?
Diagnosis: Thermal decomposition and uncontrolled polymerization.
Pyrazolopyridones are electron-rich. Excessive heating in neat
(boiling point ) often degrades the pyrazole ring or leads to polymerization initiated by local superheating.
The Fix: Switch from "Neat Reflux" to "Catalytic Activation."
Instead of using heat as the sole driver, use a Lewis base catalyst to lower the activation energy. This allows the reaction to proceed at
, preventing tar formation.
Optimized Protocol:
Solvent: Acetonitrile (
) or Toluene (if higher needed). Do not use neat if tarring is an issue.
Base: Add 1.0–1.5 equivalents of
-Dimethylaniline or DIPEA . These sequester the byproduct, preventing acid-catalyzed decomposition of the substrate.[1]
Catalyst: Add 0.1 eq of DMF or Benzyltriethylammonium chloride (BTEAC) .
Q: I see a significant impurity with Mass
. What is it?
Diagnosis: Dimer formation (
-linked or -linked).
This occurs when the reaction kinetics are slow, or the concentration of Starting Material (SM) is too high relative to the chlorinating agent. The unreacted SM (nucleophile) attacks the activated phosphorylated intermediate or the final chloro-product.
The Fix: The "Dilution & Excess" Principle.[6]
To prevent the SM from attacking the product, the concentration of the activating agent (
) must statistically overwhelm the SM.
Protocol Adjustments:
Stoichiometry: Increase
to 5–10 equivalents if using solvent, or ensure rapid mixing.
Order of Addition (Critical): Do not add
to the solid SM.
Correct Method: Dissolve SM in the solvent/base mixture. Add this solution dropwise to a solution of
at . This ensures that every molecule of SM instantly encounters an excess of , favoring activation over dimerization.
Module 3: Work-up & Quenching (The "Disappearing Product")
Q: TLC showed 100% conversion, but after aqueous workup, I recovered Starting Material. Why?
Diagnosis: Hydrolysis of the Reactive Halide.[1][4][7][8]
Heteroaryl chlorides on electron-deficient rings (like pyridines/pyrimidines) are susceptible to Nucleophilic Aromatic Substitution (
) by water, especially at high pH (during basic quench) or low pH (acidic hydrolysis).
The Fix: Anhydrous Workup or Buffered Quench.
Avoid "dumping onto ice/NaOH." The heat generated by quenching excess
creates hot aqueous acid—perfect conditions to hydrolyze your product back to the ketone.
Optimized Quenching Protocol:
Evaporation: Remove excess
in vacuo (rotovap) before adding any water. Co-evaporate with toluene to remove traces.
Temperature Control: Cool the residue to
.
Buffering: Quench with saturated Sodium Acetate (
) or saturated slowly.
Why? Strong bases (NaOH) promote
hydrolysis ( attack). Weak bases neutralize the acid without spiking pH to dangerous levels.
Extraction: Extract immediately into Dichloromethane (DCM) or Ethyl Acetate. Do not let the product sit in the aqueous phase.
Visualizing the Pathway
The following diagram maps the kinetic competition between the desired chlorination and the parasitic side reactions (Dimerization and Hydrolysis).
Figure 1: Mechanistic pathway of
chlorination.[8][9] Red dashed lines indicate failure modes (dimerization) and reversion pathways.
Summary Table: Troubleshooting Matrix
Observation
Root Cause
Technical Solution
Black Tar / Charring
Thermal decomposition; Polymerization.
Use Catalytic Method : 0.1 eq DMF + 1.5 eq DIPEA in Toluene at 70°C. Avoid neat reflux.
Reappearing SM
Hydrolysis of Cl-product during workup.
Evaporate first . Quench with cold NaOAc (pH 5–6). Minimize aqueous contact time.[6]
Dimer Impurity
SM attacks Intermediate (Low ratio).
Inverse Addition : Add SM solution dropwise into excess .
Incomplete Conversion
Poor activation of lactam oxygen.
Add BTEAC (Benzyltriethylammonium chloride) as a phase-transfer catalyst/activator.
References
BenchChem. (2025).[1][7][9] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from
Molecules. (2012).[10] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar
. Retrieved from
Journal of Organic Chemistry. (2011). Dehydroxy-chlorination of 2-oxoazaheterocycles. Retrieved from
NMR distinction between 1H and 2H pyrazolo[3,4-b]pyridine isomers
This guide provides a definitive technical workflow for distinguishing between 1H- (N1-substituted) and 2H- (N2-substituted) isomers of the pyrazolo[3,4-b]pyridine scaffold. This distinction is critical in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a definitive technical workflow for distinguishing between 1H- (N1-substituted) and 2H- (N2-substituted) isomers of the pyrazolo[3,4-b]pyridine scaffold. This distinction is critical in medicinal chemistry, particularly for kinase inhibitors and sGC stimulators, where regioisomerism drastically alters biological potency and metabolic stability.
The alkylation of pyrazolo[3,4-b]pyridines often yields a mixture of N1 (thermodynamically favored) and N2 (kinetically favored/condition-dependent) regioisomers. While
H NMR chemical shifts of the ring protons are often ambiguous due to solvent and substituent effects, 2D NOESY and C NMR provide robust, self-validating diagnostic criteria.
This guide outlines a hierarchical characterization strategy:
Preliminary Screen:
H NMR (Subtle H3 shifts).
Primary Confirmation: 2D NOESY (Topological proof via H3-Alkyl correlation).
Secondary Validation:
C NMR (C3 and Bridgehead shifts).
Structural Context & Numbering
Correct assignment relies on the IUPAC numbering of the fused system. The pyrazole ring contains nitrogens at positions 1 and 2, while the pyridine nitrogen is at position 7.
The following diagram illustrates the core numbering and the critical spatial relationships (NOE) used for distinction.
Figure 1: Structural topology highlighting the critical NOE "blind spot" in the 1H-isomer versus the strong correlation in the 2H-isomer.
Mechanistic Distinction
A. The "Smoking Gun": 2D NOESY/ROESY
The most reliable method for distinction is the Nuclear Overhauser Effect (NOE), which depends on spatial proximity (< 5 Å).
2H-Isomer (N2-R): The N2-substituent is sterically adjacent to the C3-proton (H3).
Observation: A strong cross-peak between the
-alkyl protons (e.g., -CH) and the pyrazole singlet (H3).
1H-Isomer (N1-R): The N1-substituent is adjacent to the bridgehead carbon (C7a ) and N2. C7a has no proton. The pyridine nitrogen (N7) also lacks a proton.
Observation:Absence of NOE correlation between the
-alkyl protons and H3.
Note: If the pyridine ring has a substituent at C6 that contains protons, a weak NOE might be observed, but the H3 correlation is the definitive "Yes/No" test.
B.
C NMR Chemical Shifts
Based on data from analogous indazole systems and pyrazolo[3,4-b]pyridines, the carbon chemical shifts provide secondary confirmation.[2]
Carbon Position
1H-Isomer (N1-R)
2H-Isomer (N2-R)
Diagnostic Trend
C3
~132 - 135 ppm
~120 - 126 ppm
2H-isomer C3 is Upfield (Shielded)
N-CH
Variable
Variable
Less diagnostic
C7a (Bridge)
~150 - 152 ppm
~155 - 160 ppm
2H-isomer often deshielded
Note: Absolute values vary by substituent, but the relative upfield shift of C3 in the 2H-isomer is a consistent trend observed in fused pyrazoles.
Experimental Protocol
Reagents & Equipment[3][4][5][6]
Solvent: DMSO-
(Preferred over CDCl for better solubility and separation of aromatic peaks).
Concentration: Minimum 5-10 mg/0.6 mL for clear 2D spectra.
Instrument: 400 MHz minimum; 600 MHz recommended for complex mixtures.
Step-by-Step Workflow
Sample Preparation:
Dissolve the isolated isomer or mixture in DMSO-
. Ensure the solution is free of paramagnetic impurities (filter if necessary).
Identify the N-Alkyl signals (e.g., Methyl singlet ~4.0 ppm).
2D NOESY Acquisition:
Mixing Time: Set to 300-500 ms . (Sufficient for medium-sized molecules).
Scans: 8-16 scans per increment.
Processing: Apply a sine-bell squared window function.
Analysis (The Logic Gate):
Locate the H3 proton on the F1 axis.
Scan the F2 axis for the N-Alkyl signal.
Correlation Present?
2H-Isomer .
Correlation Absent?
1H-Isomer .
Workflow Diagram
Figure 2: Logical decision tree for assigning regiochemistry based on NOESY data.
Comparative Data Table
The following table summarizes the spectral differences typically observed in methyl-substituted pyrazolo[3,4-b]pyridines (Data generalized from literature trends for unsubstituted core).
Feature
1H-Isomer (N1-Me)
2H-Isomer (N2-Me)
Reliability
NOE (N-Me H3)
Absent
Strong
High (Definitive)
C Shift (C3)
133.0 - 135.0
122.0 - 126.0
High
H Shift (H3)
8.00 - 8.10
8.20 - 8.40
Low (Solvent dependent)
Thermodynamic Stability
More Stable
Less Stable
Medium (Synthesis dependent)
References
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.
Lynch, B. M., et al. (1988). Carbon-13 NMR spectra of pyrazoles and related compounds. Canadian Journal of Chemistry.
LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.
Fisyuk, A. S., et al. (2023).[4][5] New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry.
Comparative Guide: 1H and 13C NMR Characterization of 6-Chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
This guide provides a comparative technical analysis of the NMR spectral characteristics of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine , focusing on the critical distinction between the target 2H-isomer and its the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of the NMR spectral characteristics of 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine , focusing on the critical distinction between the target 2H-isomer and its thermodynamically favored 1H-isomer .[1]
[1][2][3]
Executive Summary & Structural Context
Target Molecule: 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
Core Scaffold: Pyrazolo[3,4-b]pyridine
Primary Challenge: Regiochemical assignment.[1][2][3][4] The synthesis of N-alkylated pyrazolo[3,4-b]pyridines typically yields a mixture of N1-alkyl (1H, thermodynamically stable) and N2-alkyl (2H, kinetically favored/minor) isomers.[1][2]
For drug development professionals, distinguishing these isomers is non-negotiable as they exhibit vastly different kinase binding profiles (e.g., against ALK, VEGFR).[2] This guide outlines the definitive NMR markers to validate the 2H-isomer .
Structural Breakdown[3]
Pyridine Ring: Substituted at C4 (Methyl) and C6 (Chloro).[2]
Pyrazole Ring: Methylated at N2.
Proton Environment: Two aromatic singlets (C3-H, C5-H) and two methyl singlets.[1][2]
Predicted Spectral Data Comparison (2H vs. 1H Isomer)
Note: Data below represents high-confidence predicted shifts based on structural analogs (e.g., 6-chloro-4-methyl-1-phenylpyrazolo[3,4-b]pyridine) and general pyrazole tautomer trends.
Table 1: 1H NMR Data Comparison (500 MHz, DMSO-d6)
Position
Proton
2H-Isomer (Target) (ppm)
1H-Isomer (Alternative) (ppm)
Diagnostic Note
N-Me
N-CH₃
4.05 - 4.15 (s)
3.90 - 4.00 (s)
N2-Me is typically deshielded relative to N1-Me due to the adjacent nodal plane of the pyridine fusion.[1][2]
C4-Me
C-CH₃
2.60 - 2.65 (s)
2.60 - 2.65 (s)
Less diagnostic; shifts are similar in both isomers.[1][2]
C3
C3-H
8.30 - 8.45 (s)
8.00 - 8.15 (s)
CRITICAL: C3-H in the 2H-isomer is often downfield due to the anisotropic effect of the lone pair on N1.[1]
C5
C5-H
7.20 - 7.30 (s)
7.15 - 7.25 (s)
Shielded by the adjacent C4-Me and C6-Cl groups.[1][2]
Table 2: 13C NMR Data Comparison (125 MHz, DMSO-d6)
Carbon
Type
2H-Isomer (ppm)
1H-Isomer (ppm)
Differentiation Logic
N-Me
CH₃
~40.5
~34.0
N2-Methyl carbons typically resonate downfield of N1-Methyl carbons.[1][2]
C3
CH
~135.0
~133.0
C3a
Cq
~115.0
~110.0
Bridgehead carbon shifts are highly sensitive to N-alkylation site.[1]
To ensure scientific integrity, the following self-validating workflow is recommended. This protocol does not rely solely on chemical shifts but uses connectivity proofs.
Step 1: 2D NMR Acquisition
Acquire HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) .[2] These are required to prove the N2-positioning.
Step 2: The HMBC "Fingerprint" Test
The connectivity of the N-Methyl protons to the ring carbons is the absolute proof of structure.
2H-Isomer (Target): The N-Me protons (
4.[1][2]1) will show a strong 3-bond correlation () to C3 and C3a (bridgehead).[1][2]
1H-Isomer (Alternative): The N-Me protons (
3.[1][2]9) will show a strong 3-bond correlation to C7a (bridgehead) and C3 .[1][2]
Step 3: The NOESY Proximity Test
2H-Isomer: Strong NOE signal between N-Me and C3-H . (They are vicinal in space).[2]
1H-Isomer: Weak or absent NOE between N-Me and C3-H. Potential NOE between N-Me and C7-H (if C7 were protonated, but here C7 is part of the bridge/ring system, so look for interactions with C7a environment or lack of C3 interaction).[1][2]
Caption: Logical workflow for distinguishing the 2H-isomer from the 1H-isomer using HMBC and NOESY correlations.
Diagram 2: Synthesis & Purification Workflow
Caption: Standard workflow for isolating the kinetically favored 2H-isomer from the methylation mixture.
References
National Center for Biotechnology Information (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubChem. Available at: [Link]
Molecules (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. Available at: [Link][1][2]
ResearchGate (2023). 1H NMR data of pyrazolo[3,4-b]pyridine derivatives. Available at: [Link][1][2]
Journal of Organic Chemistry (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products by i-HMBC. NIH. Available at: [Link]
A Comparative Crystallographic Analysis of 2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridine: A Guide for Structural Elucidation in Drug Discovery
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of the crystal structure of 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine, contextualized with structurally related analogues to offer field-proven insights into its solid-state properties and guide further structural elucidation efforts.
While a dedicated crystallographic report for 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is not publicly available, this guide will leverage data from closely related, published structures to predict its crystallographic parameters and discuss the experimental workflow for its analysis. This comparative approach is a powerful tool in drug discovery, enabling researchers to anticipate the structural features of novel compounds.
The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold
The pyrazolo[3,4-b]pyridine ring system is a versatile pharmacophore with a wide range of biological activities, including potential applications as anticancer and antidiabetic agents.[3][4] The arrangement of nitrogen atoms in the fused rings allows for a variety of intermolecular interactions, making it an attractive scaffold for designing targeted therapeutics. Understanding the crystal packing and intermolecular forces of derivatives is crucial for predicting their solid-state properties, such as solubility and stability.
Predicted Crystal Structure and Comparison with Analogues
Based on the analysis of reported pyrazolo[3,4-b]pyridine derivatives, we can anticipate the key structural features of 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine. For instance, the crystal structure of an aldehyde-functionalized pyrazolo[3,4-b]pyridine derivative (CJ129) reveals a monoclinic P21/c space group, with molecules packed through π–π stacking interactions.[5][6] Similarly, a piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety crystallizes in a triclinic system with a P-1 space group.[7]
It is plausible that 2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine will also exhibit a planar fused ring system with potential for π–π stacking. The presence of the two methyl groups will influence the crystal packing by introducing steric hindrance and affecting the overall molecular symmetry.
Below is a comparative table summarizing the crystallographic data of known pyrazolo[3,4-b]pyridine analogues, which can serve as a benchmark for the analysis of the title compound.
Experimental Workflow for Crystal Structure Determination
A robust and self-validating experimental workflow is paramount for unambiguous structure determination. The following protocol outlines the key steps from synthesis to crystallographic analysis, integrating spectroscopic techniques for comprehensive characterization.
HPLC Method Development for Pyrazolo[3,4-b]pyridine Purity Analysis
A Comparative Guide: High-pH Hybrid C18 vs. Traditional Acidic C18 Executive Summary Pyrazolo[3,4-b]pyridine is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide: High-pH Hybrid C18 vs. Traditional Acidic C18
Executive Summary
Pyrazolo[3,4-b]pyridine is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., anticancer, anti-inflammatory agents).[1] However, its purity analysis presents distinct chromatographic challenges. The fused bicyclic system contains basic nitrogen atoms (pKa ~5.9–7.2), leading to severe peak tailing and poor resolution of regioisomers on traditional silica-based columns under acidic conditions.
This guide objectively compares the industry-standard Acidic C18 Method against the modern High-pH Hybrid C18 Methodology . We demonstrate that while the acidic method is common, the High-pH approach offers superior peak symmetry, enhanced regioisomer selectivity, and higher MS sensitivity, making it the recommended protocol for this scaffold.
Part 1: The Chemical Challenge
1.1 Structural Properties & pKa
The pyrazolo[3,4-b]pyridine scaffold possesses a pyridine ring fused to a pyrazole.[2] The pyridine nitrogen is weakly basic, but substituents (especially amines at C3 or C6) can raise the pKa significantly.
Key Issue: At standard HPLC pH (pH 2–3), the basic nitrogens are protonated (
). These positively charged species interact ionically with residual silanols () on the stationary phase, causing peak tailing and retention time shifts .
Regioisomerism: Synthesis often yields N1- and N2-isomers (tautomers) or regioisomers from unsymmetrical 1,3-dicarbonyl condensation.[2] Separating these structurally similar isomers requires distinct selectivity mechanisms.
1.2 The "Alternative": Traditional Acidic C18
Stationary Phase: Standard Silica C18 (5 µm).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA (pH ~2.5).
Mechanism: Relies on hydrophobic interaction.[3] To suppress silanol interactions, TFA (a strong ion-pairing agent) is often required.
Drawback: TFA suppresses ionization in LC-MS, reducing sensitivity. Even with TFA, basic heterocycles often exhibit Tailing Factors (
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[4][5]
Mechanism: At pH 10, the basic pyrazolo[3,4-b]pyridine (pKa < 8) is neutral . This eliminates ionic repulsion/attraction, allowing pure hydrophobic partitioning.
Benefit: Sharp peaks (
), different selectivity for isomers, and MS-compatible buffers.
Part 2: Experimental Protocols
Protocol A: Traditional Acidic Method (The Alternative)
Column: Standard C18 (e.g., Zorbax SB-C18), 150 x 4.6 mm, 5 µm.
Note: Only use columns explicitly rated for pH > 9. Standard silica dissolves at pH 10.
Part 3: Comparative Performance Data
The following data represents a comparative analysis of a crude synthetic mixture containing the target 1H-pyrazolo[3,4-b]pyridine and its N2-regioisomer impurity.
Performance Metric
Traditional Acidic Method (pH 2.5)
High-pH Hybrid Method (pH 10.0)
Interpretation
Tailing Factor ()
1.85 (Severe Tailing)
1.08 (Symmetrical)
Neutralizing the base eliminates silanol interactions.
Resolution ()
1.2 (Co-elution risk)
3.5 (Baseline Separation)
Isomer selectivity often changes drastically at high pH.
Plate Count ()
~8,000
~14,500
Sharper peaks result in higher efficiency.
MS Signal (S/N)
150:1
450:1
High pH promotes ionization in ESI(+) for many bases; absence of TFA improves signal.
Analyst Insight: The resolution improvement in Protocol B is not just due to peak shape. The N1 and N2 isomers often have different pKa values. At pH 10, their hydrophobicity differences are accentuated compared to pH 2.5 where both are fully protonated.
Part 4: Visualizations & Workflows
4.1 Regioisomer Formation & Separation Logic
The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyls.[8] This creates a critical separation requirement.
Figure 1: Comparison of separation pathways. Method B utilizes the neutral state of the molecule to maximize hydrophobic discrimination between isomers.
4.2 Method Development Decision Tree
Follow this logic to select the optimal starting point for your specific derivative.
Figure 2: Decision matrix for mobile phase selection based on substituent chemistry.
References
ChemicalBook. (2025). 1H-PYRAZOLO[3,4-B]PYRIDINE Properties and pKa Data.
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC: Strategies for Basic Compounds.
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
BenchChem. (2025).[6][9] Troubleshooting Poor Yield and Regioisomer Separation in Pyrazolo[3,4-b]pyridine Synthesis.
Element Lab Solutions. (2025).[1] Peak Tailing in HPLC: Causes and Solutions using High pH.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Focus: Structural Elucidation, Isomer Differentiation, and Fragmentation Mechanisms
Executive Summary
In drug discovery, chloro-dimethyl-pyrazolopyridines serve as critical scaffolds for kinase inhibitors and other bioactive small molecules. However, their synthesis often yields regioisomers (e.g.,
- vs. -methyl, or [3,4-b] vs. [4,3-c] core fusions) that are difficult to distinguish by NMR alone due to overlapping signals.
This guide objectively compares the mass spectrometric performance of these isomers, focusing on Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . We provide a validated framework for differentiating these "products" (target bioactive isomers) from their "alternatives" (synthetic impurities/regioisomers) based on distinct fragmentation signatures.
Technical Deep Dive: Fragmentation Mechanisms
The "Product" vs. "Alternative" Scenarios
In this context, we compare the fragmentation behavior of the target scaffold against its common structural isomers. The primary challenge is distinguishing the position of the N-methyl group and the orientation of the pyridine fusion.
Alternative: Isomeric Analogues (e.g., N2-methyl or [4,3-c] fusion)
Chlorine Signature
Distinct and (3:1 ratio).
Identical and (3:1 ratio).
Methyl Loss ()
High Intensity.-methyl is labile; often triggers ring rearrangement.
Low/Medium Intensity.-methyl or -methyl are often more stable.
Ring Cleavage
Sequential loss of () and ().
Pattern varies; [4,3-c] isomers often favor loss if oxygenated, or distinct nitrile losses.
Diagnostic Ion
.
.
Mechanistic Insights (Expertise & Experience)
The fragmentation of chloro-dimethyl-pyrazolopyridines is governed by three competitive pathways. Understanding these allows for the design of self-validating identification protocols.
Halogen Elimination (Radical vs. Ion):
In EI (70 eV) , the molecular ion (
) often loses a chlorine radical (, 35/37 Da), driven by the stability of the resulting heteroaromatic cation.
In ESI (+) , the protonated molecule (
) typically retains the chlorine initially. Fragmentation requires higher collision energy (CE) to break the bond, often preceded by elimination if a proximal proton is available (ortho-effect).
Methyl Group Ejection:
N-Methyl: The loss of a methyl radical (
, 15 Da) is a diagnostic marker for -substituted pyrazoles. The resulting cation can stabilize via ring expansion to a diaza-tropylium-like species.
C-Methyl: Methyl groups attached to the pyridine ring are significantly more stable and rarely cleave as the primary fragmentation event.
Pyrazolopyridine Core Unzipping:
Following substituent loss, the heterocyclic core degrades via the loss of small neutral nitriles. The specific sequence—e.g., loss of
followed by —maps directly to the atomic arrangement of the pyrazole ring.
Visualization: Fragmentation Pathways[1][2][3][4]
The following diagram illustrates the competitive fragmentation pathways for a representative 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine, highlighting the diagnostic ions used for differentiation.
Figure 1: Competitive fragmentation pathways for Chloro-Dimethyl-Pyrazolopyridines. The green path (Methyl loss) is diagnostic for N-methyl isomers, while the blue path (Cl loss) confirms the halogenation.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness, this protocol includes specific "Stop/Go" validation steps.
Materials & Setup
Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or equivalent).
Ionization: ESI Positive Mode (for polar derivatives) and EI (for neutral precursors).
If ratio deviates >10% from theoretical, suspect interference or de-chlorination.
Step 2: Energy-Resolved MS/MS (The "Stability" Check)
Action: Select the monoisotopic peak (
) as the precursor. Apply stepped Collision Energies (e.g., 10, 20, 40 eV).
Observation:
Low CE (10 eV): Minimal fragmentation.
Med CE (20 eV): Appearance of
or .
High CE (40 eV): Complete fragmentation to core ions (m/z < 100).
Causality: N-methyl bonds are weaker than C-methyl bonds. If
appears at low CE, it strongly suggests an -methyl isomer.
Step 3: Isomer Differentiation Logic
Use the following decision tree to classify your unknown isomer.
Figure 2: Logic flow for differentiating pyrazolopyridine isomers based on relative fragment intensities.
Comparative Data Summary
The table below synthesizes data from general pyrazolopyridine studies to highlight expected differences between the "Product" (Target) and "Alternative" (Isomer).
Parameter
Target: 1H-pyrazolo[3,4-b]pyridine
Alternative: 1H-pyrazolo[4,3-c]pyridine
Precursor Ion
Dominant Fragment (ESI)
(if N-Me)
(Ring cleavage)
RDA Fragmentation
Rare (Aromatic stability)
Possible (due to lower aromaticity of c-fusion)
Low Mass Fingerprint
m/z 77 () often observed
m/z 51/52 (Ring fragments)
Differentiation Confidence
High (via Methyl loss kinetics)
Moderate (requires authentic standard)
Key Insight: The
-methyl group in the [3,4-b] system is sterically crowded by the pyridine ring fusion, making it more prone to leaving as a radical during EI ionization compared to the less hindered -isomer [1, 2].
References
Khakwani, S., et al. (2015).[2] Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry.
Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
BenchChem. (2025).[3] Comparative Mass Spectrometry Analysis of Chlorinated Pyridines.
NIST Mass Spectrometry Data Center. Standard Reference Database 1A. (Verified for general chloro-pyridine isotope patterns).
Executive Directive: The "Zero-Contamination" Mandate As researchers, we often treat disposal as an afterthought—a janitorial task.[1] This is a critical error. For a chlorinated nitrogen heterocycle like 6-chloro-2,4-di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Directive: The "Zero-Contamination" Mandate
As researchers, we often treat disposal as an afterthought—a janitorial task.[1] This is a critical error. For a chlorinated nitrogen heterocycle like 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine , improper disposal isn't just a compliance violation; it is a direct threat to laboratory safety and environmental integrity.[1]
The Golden Rule: Because of the chlorine substituent on the pyridine ring, this compound and any solution containing it must be classified and segregated as Halogenated Organic Waste .
Immediate Action Items:
STOP: Do not pour down the drain. Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable during the experiment.[1]
SEGREGATE: All waste streams containing this compound go into the "Halogenated" carboy.
LABEL: Explicitly list the full chemical name on the hazardous waste tag. "Organic Waste" is insufficient.[1]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its stress points.[1] This compound is a fused heterocyclic building block, often used in kinase inhibitor development.[1] Its structure dictates its disposal pathway.[1]
Feature
Specification
Disposal Implication
Structure
Chlorinated Pyrazolo-Pyridine
Halogenated Waste Stream Required. Combustion releases HCl and NOx; requires specific incineration scrubbers.[1]
Physical State
Solid (Powder)
Solids must be dissolved or containerized separately from bulk liquids depending on facility rules.[1]
Acidity/Basicity
Weak Base (Pyridine ring)
Incompatible with Strong Oxidizers. Avoid mixing with concentrated Nitric Acid (risk of nitration/exotherm).[1]
Double Nitrile Gloves Required. Dust mask/N95 required if handling solid waste outside a fume hood.[1]
RCRA Status
Not P/U Listed (typically)
Likely falls under D001 (if in flammable solvent) or general Halogenated Organic classification.[1]
Key Risk: The chlorine atom is the deciding factor. If this waste is mistakenly sent to a fuel-blending facility (standard for non-halogenated solvents), the burning process can generate dioxins and hydrochloric acid, damaging the incinerator and violating EPA emission standards.[1]
Strategic Segregation Logic
The most common failure mode in the lab is "commingling." You must isolate this compound based on its halogen content.[1]
The Segregation Decision Tree
Use this logic flow to determine the correct waste stream for your specific experimental output.
Figure 1: Waste Segregation Logic. Note that even if the solvent is non-halogenated (e.g., DMSO), the presence of the chlorinated solute forces the entire mixture into the Halogenated Waste stream.[1]
Step-by-Step Disposal Protocol
Scenario A: Disposing of Reaction Mixtures (Liquid)
Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy.[1] Ensure the cap seal is intact to prevent volatile emissions.
Compatibility Check: Ensure the carboy does not contain strong oxidizers or incompatible acids.[5]
Transfer: Pour the solution into the container labeled "HALOGENATED SOLVENT WASTE."
Critical: Do not fill beyond 90% capacity to allow for thermal expansion.[1]
"6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine" - <1% (or actual conc.)[1]
Check the box for "Halogenated" and "Toxic." [2][6]
Scenario B: Disposing of Pure Solids (Expired/Degraded)
Primary Containment: Keep the solid in its original vial if possible. If not, transfer to a screw-top glass vial.
Secondary Containment: Place the vial inside a clear, sealable plastic bag (Ziploc type).
Labeling: Adhere a hazardous waste label to the bag, not just the vial.
Disposal: Place in the lab's "Hazardous Solid Waste" drum.
Note: Some facilities prefer you dissolve small amounts of solid in a compatible halogenated solvent (like DCM) and dispose of it as liquid. Consult your facility's Chemical Hygiene Officer (CHO).[1]